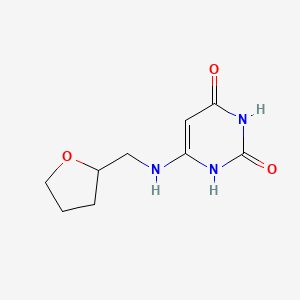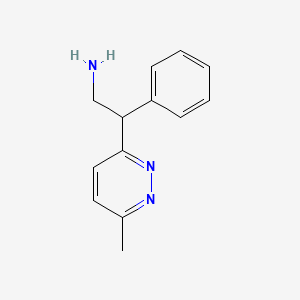
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine
描述
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Related compounds have been found to exhibit inhibitory activity against ache . They bind to the active site of the enzyme, preventing the breakdown of acetylcholine and prolonging its action.
Biochemical Pathways
Compounds with similar structures have been shown to impact the cholinergic system by inhibiting ache . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
Related compounds have been shown to inhibit ache, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially impacting cognitive function.
生化分析
Biochemical Properties
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, this compound interacts with the NF-kB protein, inhibiting its activity and reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . Furthermore, this compound influences cell signaling pathways by inhibiting the NF-kB inflammatory pathway, thereby reducing inflammation in microglial cells . These cellular effects suggest that the compound may have therapeutic potential in treating neurodegenerative diseases and inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, molecular docking studies have shown that this compound interacts favorably with active residues of the NF-kB protein, inhibiting its activity and reducing the production of pro-inflammatory cytokines . These binding interactions and enzyme inhibitions are crucial for the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Degradation studies have shown that prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro have demonstrated that this compound continues to exert neuroprotective and anti-inflammatory effects without significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation without causing adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as gastrointestinal distress and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are critical for the compound’s cellular localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications direct this compound to these specific compartments, enhancing its efficacy in modulating cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
4-butyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBBYBGMHYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


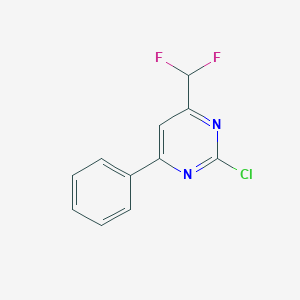

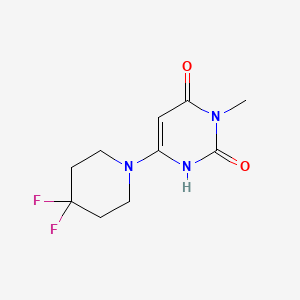
![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)

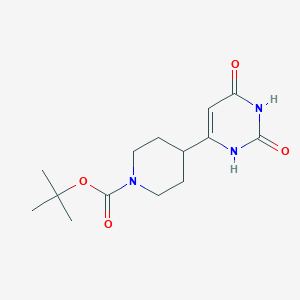
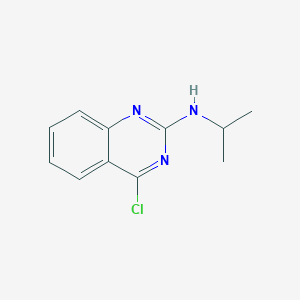
![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
